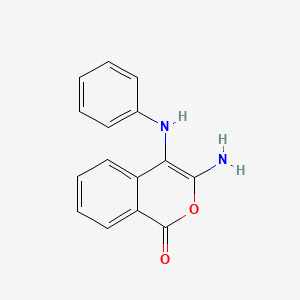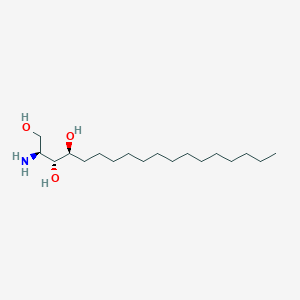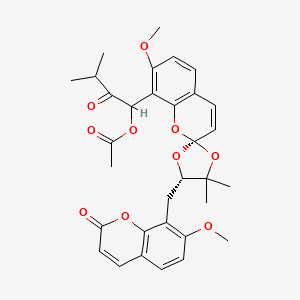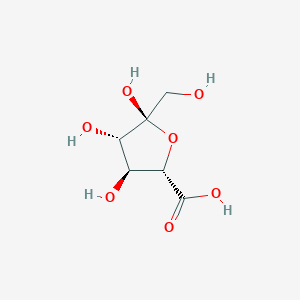
alpha-D-fructuronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-fructuronic acid is the alpha anomer of D-fructofuranuronic acid. It derives from an alpha-D-fructofuranose. It is a conjugate acid of an alpha-D-fructuronate.
Wissenschaftliche Forschungsanwendungen
Hydrolysis of Fructooligosaccharides : A study utilized high-performance anion exchange chromatography to investigate the hydrolysis of fructooligosaccharides (FOS) including compounds related to alpha-D-fructuronic acid. The research revealed that FOS hydrolysis follows pseudo-first-order kinetics, with the rate of hydrolysis increasing with temperature and being more pronounced under acidic conditions (L'homme, Arbelot, Puigserver, & Biagini, 2003).
Enzymatic Reactions : this compound was involved in a study on the inactivation of the flavoenzyme D-lactate dehydrogenase by alpha-hydroxybutynoate. This research demonstrated the complex enzymatic interactions and the formation of specific flavin adducts (Olson, Massey, Ghisla, & Whitfield, 1979).
Metabolic Dysfunction in Hereditary Fructose Intolerance : this compound plays a role in metabolic dysfunction observed in patients with hereditary fructose intolerance. A study indicated that the administration of fructose induced renal tubular dysfunction, resembling renal tubular acidosis (Morris, 1968).
Novel Fluorescent Sensing System : Research on a novel fluorescent sensing system for alpha-glycated amino acids, which includes compounds related to this compound, was developed based on fructosyl amino acid binding protein. This system demonstrated high sensitivity and specificity for alpha-substituted fructosyl amino acids, useful in measuring hemoglobin A1c levels in diabetes (Sakaguchi, Ferri, Tsugawa, & Sode, 2007).
Alduronic Acid Metabolism by Bacteria : A study found that certain bacteria can adapt to utilize uronic acids, including this compound. The metabolism of these alduronic acids was identified to involve intermediates like D-fructuronic acid (McRORIE, Williams, & Payne, 1959).
Enzymatic Synthesis of Lactosucrose and Analogues : Beta-D-galactosidase from Bacillus circulans has been used in the production of lactosucrose and its analogues, involving substrates that include this compound. This study focused on optimizing synthetic conditions and understanding the hydrolytic rates of these products (Li, Xiang, Tang, Hu, Tian, Sun, Ye, & Zeng, 2009).
Analytical Method for Quality Control in Traditional Chinese Medicine : A study developed an analytical method using 1H NMR for the quality control of Lycii Fructus, which involved the quantification of bioactive principles related to this compound (Hsieh, Chan, Kuo, Hung, Li, Kuo, Peng, Zhao, Kuo, Sun, & Wu, 2018).
Total Synthesis of Hydroxypipecolic Acid : Research on the total synthesis of hydroxypipecolic acid, a nonproteinogenic cyclic alpha-amino acid, indicated the use of strategies involving compounds related to this compound (Liang & Datta, 2005).
Fructosyl Amino Acid Oxidase in Fungi : The distribution and properties of fructosyl amino acid oxidase, an enzyme relevant for the determination of glycated proteins in diabetic patients, were studied in fungi. The enzyme exhibited specificity against fructosyl valine, a compound structurally related to this compound (Yoshida, Sakai, Serata, Tani, & Kato, 1995).
Chemistry of the Fructosamine Assay : In a study examining the chemistry of the fructosamine assay, it was found that D-glucosone, a product of oxidation of Amadori compounds related to this compound, is formed. This research provides insight into the chemical processes underlying assays used in clinical settings (Baker, Zyzak, Thorpe, & Baynes, 1994).
1,5-Anhydro-D-fructose as a Chiral Building Block : 1,5-Anhydro-D-fructose, a compound related to this compound, is seen as a potential chiral building block for synthesizing biologically active compounds. Its biochemical and chemical properties were explored, emphasizing its role in sustainable chemical preparation (Andersen, Lundt, Marcussen, & Yu, 2002).
Eigenschaften
Molekularformel |
C6H10O7 |
|---|---|
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
(2S,3S,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6+/m1/s1 |
InChI-Schlüssel |
PTCIWUZVDIQTOW-SYXVZTBSSA-N |
Isomerische SMILES |
C([C@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
Kanonische SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



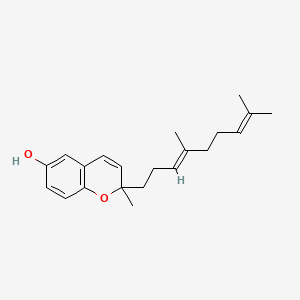

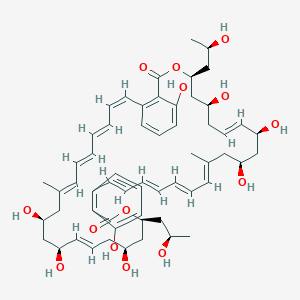
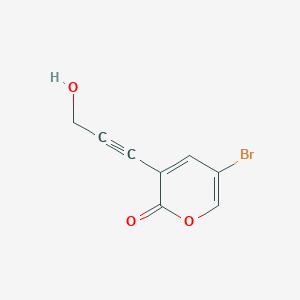

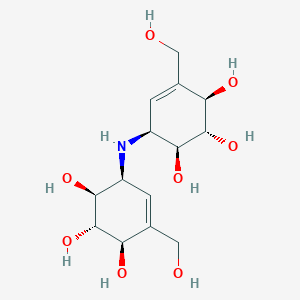

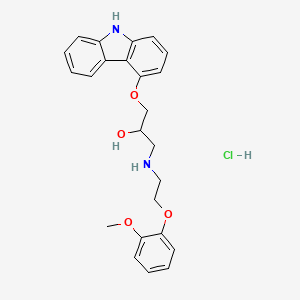
![(2S)-N-[4-[3-[3-[[(2S)-2,6-diaminohexanoyl]amino]propylamino]propylamino]butyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1250492.png)

